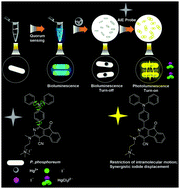Dual detection of bioaccumulated Hg2+ based on luminescent bacteria and aggregation-induced emission†
Chemical Communications Pub Date: 2019-06-11 DOI: 10.1039/C9CC02782C
Abstract
The development of a sensitive and reliable method for the detection of bioaccumulated heavy metal toxins is highly desirable for biotoxicity evaluation. However, the conventional biotoxicity evaluation method based on luminescent bacteria suffers from only being able to detect the overall toxicity without selectivity in light-off detection mode. Although various synthetic fluorescent probes have been developed for the selective detection of heavy metal ions, they usually suffer from aggregation-caused quenching after local accumulation in biological systems. To tackle these challenges, we herein develop a dual detection strategy for bioaccumulated Hg2+ based on turn-off of the bioluminescence of P. phosphoreum bacteria by disrupting the quorum sensing system and turn-on of the photoluminescence of an aggregation-induced emission (AIE) probe by forming aggregates with Hg2+ inside the bacteria. It is expected that the dual detection strategy would find broad applications in the evaluation of bioaccumulated toxins.


Recommended Literature
- [1] Abstracts of papers published in other journals. Organic
- [2] Silver(i) ion-selective membrane based on Schiff base–p-tert-butylcalix[4]arene
- [3] Molecular reaction and dynamic mechanism of iodate reduction to molecular iodine by nitrogen(iii) in aqueous solution†
- [4] Organic field effect transistors based on self-assembling core-modified peptidic polymers†
- [5] Inside back cover
- [6] Computational exploration of the mechanism of copper-catalyzed aromatic C–H bond amination of benzene via a nitrene insertion approach†
- [7] Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination†
- [8] Reaction site exchange in hierarchical bimetallic Mn/Ni catalysts triggered by the electron pump effect to boost urea electrocatalytic oxidation†
- [9] Luminescent polynuclear assemblies
- [10] Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation†










